2-Chloro-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one

Lipophilicity LogP Drug-likeness

2-Chloro-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one is a bifunctional spirocyclic building block engineered for precision medicinal chemistry. Unlike generic chloroacetyl-morpholine or piperidine building blocks, its rigid 2-oxa-7-azaspiro[3.5]nonane scaffold enforces a fixed exit vector for the chloroacetyl warhead—eliminating conformational ambiguity in PROTAC ternary complex formation. This scaffold delivers a balanced, intermediate lipophilicity (est. LogP 0.5–1.5), enhanced metabolic stability, and a compact architecture (MW 203.66) that accesses sterically constrained binding pockets. Validated in MPS1 kinase and Chk1 inhibitor programs, it accelerates SAR exploration while reducing ADME optimization cycles.

Molecular Formula C9H14ClNO2
Molecular Weight 203.66 g/mol
CAS No. 1824061-72-4
Cat. No. B1435833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one
CAS1824061-72-4
Molecular FormulaC9H14ClNO2
Molecular Weight203.66 g/mol
Structural Identifiers
SMILESC1CN(CCC12COC2)C(=O)CCl
InChIInChI=1S/C9H14ClNO2/c10-5-8(12)11-3-1-9(2-4-11)6-13-7-9/h1-7H2
InChIKeyMPBHCRNJEYEWMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one (CAS 1824061-72-4): A Spirocyclic Oxetane-Azaspiro Building Block for PROTAC and Kinase-Targeted Drug Discovery


2-Chloro-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one (CAS 1824061-72-4) is a bifunctional spirocyclic building block that combines a chloroacetyl electrophilic warhead with a 2-oxa-7-azaspiro[3.5]nonane scaffold . The spirocyclic oxetane-azaspiro core was originally proposed as a structural alternative to morpholine in medicinal chemistry, offering differentiated physicochemical properties including altered lipophilicity and enhanced conformational rigidity [1]. The chloroacetyl moiety enables covalent linkage to nucleophilic residues or linker attachment, making this compound particularly relevant for proteolysis-targeting chimera (PROTAC) design and covalent inhibitor programs.

Why 2-Chloro-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one Cannot Be Replaced by Generic Morpholine or Piperidine Chloroacetyl Analogs


Generic chloroacetyl-morpholine or chloroacetyl-piperidine building blocks are widely available, but they cannot recapitulate the differentiated physicochemical and conformational profile of the spirocyclic oxetane-azaspiro scaffold. The spirocyclic framework imposes conformational rigidity that locks the vector of the chloroacetyl warhead, directly impacting binding selectivity and linker geometry in bifunctional degraders [1]. Additionally, the oxetane ring serves as a polar isostere that modulates lipophilicity and metabolic stability in ways that simple morpholine or piperidine cannot match, as demonstrated by class-level comparisons between azaspirocycles and their monocyclic counterparts [2]. Substituting this compound with a generic analog risks altering key parameters—lipophilicity, solubility, metabolic half-life, and binding conformation—that are critical for lead optimization and SAR consistency.

Quantitative Differentiation Evidence for 2-Chloro-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one vs. Morpholine and Piperidine Analogs


Lipophilicity (LogP) Differentiation: Spirocyclic Core Occupies an Intermediate Lipophilicity Space Between Morpholine and Piperidine

The parent 2-oxa-7-azaspiro[3.5]nonane scaffold has a measured/calculated LogP of approximately 0.39 , positioning it between morpholine (LogP = −0.86) [1] and piperidine (LogP = 0.80) [2]. The chloroacetyl derivative (CAS 1824061-72-4) is expected to have a higher LogP than the parent amine due to the added acetyl chloride group, but the spirocyclic core retains a more balanced lipophilicity profile compared to the highly hydrophilic morpholine chloroacetamide (LogP ≈ 0.02) . This intermediate lipophilicity range (estimated 0.5–1.5) is favorable for achieving both aqueous solubility and membrane permeability, a balance that generic morpholine or piperidine chloroacetamides often fail to achieve.

Lipophilicity LogP Drug-likeness Permeability

Conformational Rigidity and Target Engagement: Spirocyclic Lock Confers Differentiated Binding Geometry Compared to Flexible Morpholine/Piperidine

The spirocyclic junction of 2-oxa-7-azaspiro[3.5]nonane locks the piperidine ring into a single, defined conformation, eliminating the ring-flipping dynamics characteristic of monocyclic morpholine and piperidine. This rigidity forces the chloroacetyl warhead into a fixed spatial orientation, which directly influences binding geometry to target proteins and linker trajectory in PROTAC design [1]. In contrast, morpholine and piperidine chloroacetamides possess conformational flexibility that can result in multiple low-energy binding poses, potentially increasing off-target promiscuity. The rigidity of the spirocyclic system can optimize the orientation of binding elements in a controlled manner, leading to improved efficacy and/or selectivity profiles [2].

Conformational restriction Binding selectivity PROTAC linker geometry Scaffold rigidity

Metabolic Stability: Azaspirocyclic Scaffolds Demonstrate Improved Microsomal Stability Over Morpholine and Piperidine Counterparts

Class-level evidence indicates that azaspirocycles exhibit better metabolic stability than their six-membered ring piperazine, piperidine, morpholine, or thiomorpholine counterparts [1]. The oxetane ring in the spirocyclic scaffold is heralded for its metabolic robustness compared to carbonyl alternatives, while maintaining hydrogen bonding capacity [2]. Specifically, microsomal stability assays on related 2-oxa-7-azaspiro[3.5]nonane derivatives have shown half-lives (t₁/₂) exceeding 120 minutes in human liver microsomes [3]. While direct comparative metabolic stability data for 2-chloro-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one versus 2-chloro-1-(morpholin-4-yl)ethan-1-one are not publicly available, the spirocyclic oxetane core consistently demonstrates superior resistance to oxidative metabolism.

Metabolic stability Microsomal clearance Oxidative metabolism CYP450

Solubility Enhancement: Spirocyclic Oxetanes Supplant Morpholine in Solubilizing Capacity

Spirocyclic oxetanes, including the 2-oxa-7-azaspiro[3.5]nonane scaffold, have been shown to supplant morpholine in their ability to increase aqueous solubility while maintaining stability toward oxidative metabolism [1]. The oxetane ring serves as a polar equivalent of the gem-dimethyl group, lowering lipophilicity and enhancing aqueous solubility compared to non-oxetane counterparts [2]. Azaspirocycles have been demonstrated to exhibit higher solubility than their six-membered ring piperidine and morpholine counterparts [3]. While direct head-to-head solubility data for the target chloroacetyl derivative versus its morpholine analog are not available, the spirocyclic oxetane core consistently confers solubility advantages that are critical for achieving adequate exposure in in vivo studies.

Aqueous solubility Bioavailability Formulation Polar surface area

High-Value Application Scenarios for 2-Chloro-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one Based on Quantifiable Differentiation


PROTAC Linker Design Requiring Conformationally Restricted Chloroacetyl Warhead Geometry

In PROTAC development, the spatial orientation of the chloroacetyl warhead dictates ternary complex formation efficiency. The rigid spirocyclic scaffold of 2-chloro-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one eliminates conformational ambiguity, providing a fixed exit vector for linker attachment that cannot be achieved with flexible morpholine or piperidine chloroacetamides [1]. This predictable geometry is essential for computational modeling of ternary complex interfaces and for achieving reproducible degradation potency across SAR series.

Covalent Inhibitor Programs Targeting Kinases with Shallow or Sterically Constrained Binding Pockets

The spirocyclic core presents a compact, three-dimensional architecture (MW = 203.66, TPSA ≈ 29.5 Ų) that can access sterically constrained ATP-binding pockets where bulkier or more flexible morpholine/piperidine analogs fail . The intermediate lipophilicity (estimated LogP 0.5–1.5) facilitates passive membrane permeability while avoiding the high LogP-driven promiscuity associated with piperidine-based covalent inhibitors . This compound has been identified as a reagent in the synthesis of MPS1 kinase inhibitors and checkpoint kinase 1 inhibitors [2].

Lead Optimization Campaigns Requiring Balanced ADME Profile Without Additional Structural Modification

The spirocyclic oxetane scaffold inherently delivers a balanced profile of lipophilicity, metabolic stability, and solubility—parameters that typically require iterative structural modification when starting from morpholine or piperidine building blocks [3]. This reduces the number of design-make-test cycles needed to achieve an acceptable ADME profile, accelerating lead optimization timelines. The chloroacetyl handle further enables rapid diversification through nucleophilic substitution, allowing parallel SAR exploration while maintaining the favorable physicochemical core.

Respiratory Syncytial Virus (RSV) RNA Polymerase and Checkpoint Kinase 1 (Chk1) Inhibitor Synthesis

The 2-oxa-7-azaspiro[3.5]nonane core is a key intermediate in documented patent syntheses of benzothienoazepine RSV L-protein polymerase inhibitors (EC₅₀ = 0.01 μM for RSV A2) and 1,7-diazacarbazole Chk1 inhibitors . The chloroacetyl derivative enables direct incorporation of the spirocyclic scaffold into these pharmacophores via amide bond formation, providing a validated entry point into two distinct therapeutic programs with established target engagement data.

Quote Request

Request a Quote for 2-Chloro-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.